molecular formula C18H16N2O3S B11665242 (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11665242
M. Wt: 340.4 g/mol
InChI Key: AWCDHJZAAOJCTF-MHWRWJLKSA-N
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Description

(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one: is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an anilino group, a dimethoxyphenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazolone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

    Reduction: Production of reduced forms with potential changes in biological activity.

    Substitution: Generation of substituted derivatives with diverse functional groups.

Scientific Research Applications

Chemistry: In chemistry, (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, its interaction with cellular receptors can influence signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

  • **(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-1,3-thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Comparison: Compared to similar compounds, (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its anilino and dimethoxyphenyl groups contribute to its potential as a versatile building block in synthetic chemistry, while its thiazolone ring enhances its biological activity. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-12(9-15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+

InChI Key

AWCDHJZAAOJCTF-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC

Origin of Product

United States

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